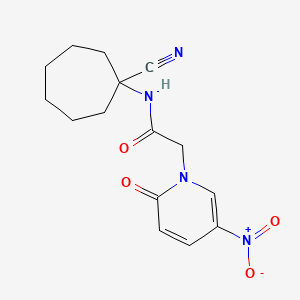
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide involves the binding of the compound to the active site of the target enzyme, leading to the inhibition of its activity. The compound achieves this by forming strong hydrogen bonds and hydrophobic interactions with the enzyme, thereby disrupting its normal function.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzyme activity, modulation of neurotransmitter levels, and improvement of cognitive function. These effects make it a promising candidate for the development of novel therapies for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide is its high potency and selectivity towards the target enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes and for developing novel therapies for related disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another direction is the exploration of its potential applications in other fields, such as biochemistry and biotechnology. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to identify other potential targets for its inhibitory activity.
Méthodes De Synthèse
The synthesis of N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide involves the reaction of a cycloheptanone derivative with a nitropyridine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the desired product with high yield and purity.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play crucial roles in various physiological processes, and their dysregulation has been linked to several neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-11-15(7-3-1-2-4-8-15)17-13(20)10-18-9-12(19(22)23)5-6-14(18)21/h5-6,9H,1-4,7-8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMMTLFJYJEXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole](/img/structure/B2424431.png)
![3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid](/img/structure/B2424432.png)

![(E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic Acid](/img/structure/B2424434.png)
![1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2424436.png)
![2-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424440.png)




![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2424447.png)
![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2424448.png)
![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)